molecular formula C23H32O3Si B8158771 (4-(((tert-Butyldiphenylsilyl)oxy)methyl)tetrahydro-2H-pyran-4-yl)methanol

(4-(((tert-Butyldiphenylsilyl)oxy)methyl)tetrahydro-2H-pyran-4-yl)methanol

Cat. No.: B8158771
M. Wt: 384.6 g/mol
InChI Key: XRUTUOLUUNCQDQ-UHFFFAOYSA-N
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Description

(4-(((tert-Butyldiphenylsilyl)oxy)methyl)tetrahydro-2H-pyran-4-yl)methanol: is a complex organic compound featuring a tert-butyldiphenylsilyl (TBDPS) protecting group attached to a tetrahydropyran ring. This compound is of interest in organic synthesis due to its stability and utility in protecting hydroxyl groups during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves the protection of a hydroxyl group on tetrahydropyran using tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a base such as imidazole. The reaction proceeds under mild conditions, often at room temperature, to yield the protected compound.

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors, which allow for efficient and rapid production. These reactors can handle the necessary reagents and conditions to produce the compound on a larger scale with high purity and yield.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The TBDPS group can be selectively removed under oxidative conditions.

  • Reduction: : Reduction reactions can be performed to convert the compound into its corresponding alcohol.

  • Substitution: : The TBDPS group can be substituted with other functional groups as needed.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4) .

  • Reduction: : Typical reagents include sodium borohydride (NaBH4) and lithium aluminium hydride (LiAlH4) .

  • Substitution: : Reagents like nucleophiles (RLi, RMgX) and electrophiles (RCOCl, RCHO) are used.

Major Products Formed

  • Oxidation: : Removal of the TBDPS group to yield the free hydroxyl group.

  • Reduction: : Formation of the corresponding alcohol.

  • Substitution: : Introduction of new functional groups, leading to a variety of derivatives.

Scientific Research Applications

This compound is widely used in scientific research due to its stability and versatility:

  • Chemistry: : It serves as a protecting group in organic synthesis, particularly in carbohydrate chemistry.

  • Biology: : It can be used in the study of glycoproteins and glycolipids.

  • Medicine: : Its derivatives may be explored for potential therapeutic applications.

  • Industry: : It is used in the production of various pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves the protection of hydroxyl groups, preventing unwanted reactions during synthesis. The TBDPS group is stable under a variety of conditions, making it ideal for complex organic syntheses.

Comparison with Similar Compounds

This compound is unique due to its stability and the efficiency with which it can be synthesized and deprotected. Similar compounds include:

  • Tert-butyldimethylsilyl (TBDMS) ethers

  • Trimethylsilyl (TMS) ethers

  • Triisopropylsilyl (TIPS) ethers

These compounds also serve as protecting groups but differ in their stability and reactivity profiles.

Properties

IUPAC Name

[4-[[tert-butyl(diphenyl)silyl]oxymethyl]oxan-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H32O3Si/c1-22(2,3)27(20-10-6-4-7-11-20,21-12-8-5-9-13-21)26-19-23(18-24)14-16-25-17-15-23/h4-13,24H,14-19H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XRUTUOLUUNCQDQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3(CCOCC3)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H32O3Si
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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